ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate is an organic compound with a complex structure featuring pyrrolopyrimidine and phenyl groups. This compound is known for its potential in various research fields due to its diverse chemical properties.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of indole and imidazole , both of which have been found to bind with high affinity to multiple receptors . .
Mode of Action
Indole and imidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Based on the broad spectrum of biological activities exhibited by indole and imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by indole and imidazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate typically involves the construction of the pyrrolopyrimidine core followed by the introduction of the ethylthioacetate group. The reaction conditions often require:
Catalysts like palladium
Solvents such as dichloromethane or toluene
Heating conditions around 70-90°C
Protective atmosphere (e.g., nitrogen or argon)
Industrial Production Methods
Industrial production would scale up these laboratory methods using continuous flow reactors to ensure consistent quality and yield. Optimization of solvent recovery and catalyst recycling are crucial for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate undergoes several types of reactions including:
Oxidation: : Often yields sulfoxide or sulfone derivatives.
Reduction: : Can lead to the reduction of the pyrimidine ring or the ketone group.
Substitution: : Commonly involves electrophilic or nucleophilic substitution at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA)
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Substitution: : Bases like sodium hydride (NaH), nucleophiles such as amines, and electrophiles like alkyl halides
Major Products Formed
Oxidation produces sulfoxide and sulfone derivatives.
Reduction typically yields alcohol or alkane derivatives.
Substitution leads to various functionalized pyrrolopyrimidine derivatives.
Scientific Research Applications
Chemistry
This compound is a valuable intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology
It serves as a lead compound in the development of enzyme inhibitors and receptor modulators, often used in biochemical assays to understand enzyme functions.
Medicine
Ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for dyes and pigments.
Comparison with Similar Compounds
Compared to similar compounds, ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate offers unique advantages due to its specific substitutions that enhance its binding affinity and selectivity for certain biological targets.
Similar Compounds
Ethyl 2-((4-oxo-7-phenyl-3-(4-fluorophenyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate
Ethyl 2-((4-oxo-7-phenyl-3-(p-methoxyphenyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate
Each of these compounds has subtle differences in their aromatic substitutions, impacting their chemical behavior and biological activity uniquely.
For more in-depth specifics, it’s always valuable to refer to specialized chemical databases or literature. What's catching your interest about this compound?
Properties
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-3-29-19(27)14-30-23-25-20-18(16-7-5-4-6-8-16)13-24-21(20)22(28)26(23)17-11-9-15(2)10-12-17/h4-13,24H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAFFUFFOXKJQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)NC=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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